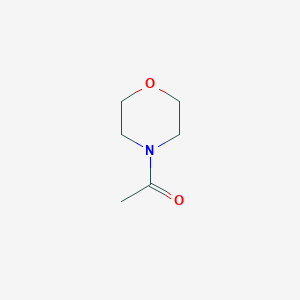

2-propan-2-yl-3H-benzimidazol-5-amine

Overview

Description

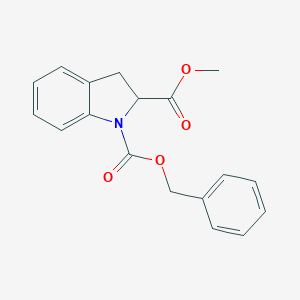

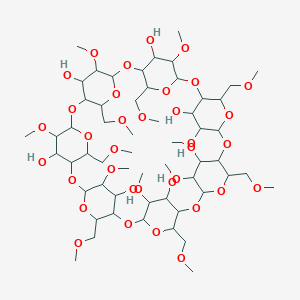

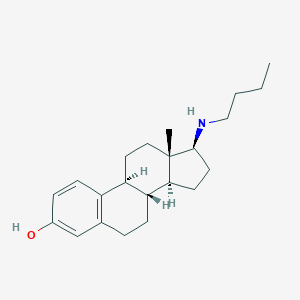

2-propan-2-yl-3H-benzimidazol-5-amine is an organic compound belonging to the benzimidazole family of compounds. It is a colorless, water-soluble solid that is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. The compound has been the subject of numerous scientific studies due to its potential applications in various fields, such as medicine and biochemistry.

Scientific Research Applications

- Imidazole derivatives exhibit promising antibacterial and antimycobacterial effects. Researchers have explored their potential as novel antibiotics due to their ability to inhibit bacterial growth and combat drug-resistant strains .

- Imidazole-containing compounds have demonstrated anti-inflammatory activity. They may modulate immune responses and reduce inflammation, making them relevant in treating inflammatory diseases .

- Some imidazole derivatives exhibit antitumor properties. Researchers investigate their potential as chemotherapeutic agents for cancer treatment .

- Imidazole-based compounds have been studied for their antidiabetic effects. They may influence glucose metabolism and insulin sensitivity .

- Imidazole derivatives possess antioxidant properties, which can help protect cells from oxidative stress and prevent damage caused by free radicals .

- Imidazole-containing molecules may have anti-allergic and antipyretic activities. These properties make them relevant in managing allergic reactions and fever .

Antibacterial and Antimycobacterial Activity

Anti-Inflammatory Properties

Antitumor Effects

Antidiabetic Activity

Antioxidant Potential

Anti-Allergic and Antipyretic Effects

Additionally, it’s worth noting that imidazole serves as a core structure in various natural products (such as histidine, purine, and histamine) and commercially available drugs (e.g., metronidazole, omeprazole, and azathioprine). These applications highlight the versatility and significance of imidazole-based compounds in pharmaceutical research .

Mechanism of Action

Target of Action

Imidazole derivatives are known to show a broad range of biological activities and are key components to functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

properties

IUPAC Name |

2-propan-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAYYKPWXOVGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-1H-benzo[d]imidazol-5-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.